5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with cyanoacetamide in the presence of a base to form an intermediate. This intermediate undergoes cyclization with piperidine and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Medicine
In medicine, 5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is explored for its therapeutic potential. Its derivatives have shown promise in preclinical studies as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system and are known for their enzyme inhibitory properties.
Uniqueness
5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, enhances its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H21N5O2S/c1-28-13-7-5-12(6-8-13)15-14(11-21)18(26)22-17-16(15)19(27)24-20(23-17)25-9-3-2-4-10-25/h5-8,14-15H,2-4,9-10H2,1H3,(H2,22,23,24,26,27) |
InChI Key |
QGXZLZXFZGCOAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)C#N |
Origin of Product |
United States |
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